molecular formula C14H8N4O6 B14631323 3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine CAS No. 54697-06-2

3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine

Cat. No.: B14631323
CAS No.: 54697-06-2
M. Wt: 328.24 g/mol
InChI Key: WFGQQSIHCSQPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine is a heterocyclic compound characterized by the presence of two nitrophenyl groups attached to a dioxadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine typically involves the condensation of 4-nitrobenzaldehyde with hydrazine, followed by oxidation. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be optimized by adjusting the temperature and reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various oxidized forms of the compound .

Scientific Research Applications

3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine is unique due to its dioxadiazine ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

54697-06-2

Molecular Formula

C14H8N4O6

Molecular Weight

328.24 g/mol

IUPAC Name

3,6-bis(4-nitrophenyl)-1,4,2,5-dioxadiazine

InChI

InChI=1S/C14H8N4O6/c19-17(20)11-5-1-9(2-6-11)13-15-24-14(16-23-13)10-3-7-12(8-4-10)18(21)22/h1-8H

InChI Key

WFGQQSIHCSQPHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.